Iotrex

Description

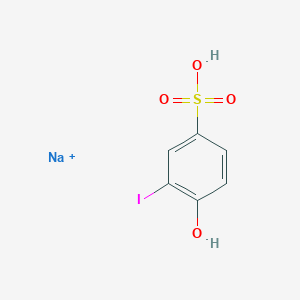

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H5INaO4S+ |

|---|---|

Molecular Weight |

323.06 g/mol |

IUPAC Name |

sodium;4-hydroxy-3-iodobenzenesulfonic acid |

InChI |

InChI=1S/C6H5IO4S.Na/c7-5-3-4(12(9,10)11)1-2-6(5)8;/h1-3,8H,(H,9,10,11);/q;+1 |

InChI Key |

SCLIUSOXAHUMQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)I)O.[Na+] |

Synonyms |

125I-HBS iotrex |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Biodistribution and Dosimetry of ¹²⁵I-HBS

For Researchers, Scientists, and Drug Development Professionals

Introduction to ¹²⁵I-HBS Biodistribution and Dosimetry

The Hepatitis B surface antigen (HBsAg) is the primary protein component of the envelope of the Hepatitis B virus (HBV). When radiolabeled with Iodine-125 (¹²⁵I), a gamma-emitting radionuclide, it becomes a valuable tool for in vivo tracking and quantification. Biodistribution studies are critical in preclinical research to understand the absorption, distribution, metabolism, and excretion (ADME) of a radiolabeled compound. These studies provide essential data on which organs and tissues accumulate the compound, the concentration at which it accumulates, and the duration of its retention.

Dosimetry, the calculation of the absorbed radiation dose by different tissues, is a crucial subsequent step. Accurate dosimetry is paramount for assessing the safety profile of any radiopharmaceutical, ensuring that the radiation exposure to non-target organs is within acceptable limits while delivering a sufficient dose to the target site, if applicable.

Experimental Protocols

A typical preclinical biodistribution study of ¹²⁵I-HBS in an animal model, such as mice or rats, involves several key steps.

Radiolabeling of HBsAg with ¹²⁵I

The introduction of ¹²⁵I into HBsAg is a critical first step. Various methods can be employed, with the goal of achieving high radiochemical purity and specific activity while preserving the biological integrity of the antigen.

Common Radiolabeling Methods:

-

Chloramine-T Method: This is a widely used oxidative iodination method.

-

Iodogen Method: This method utilizes a solid-phase oxidizing agent, which can be milder and offer better preservation of protein function.

-

Bolton-Hunter Reagent: This involves the acylation of the protein with a pre-iodinated reagent, which can be a gentler method for sensitive proteins.

Quality Control: After radiolabeling, it is essential to determine the radiochemical purity of the ¹²⁵I-HBS preparation. This is typically done using techniques like instant thin-layer chromatography (ITLC) or size-exclusion high-performance liquid chromatography (SE-HPLC). A radiochemical purity of >95% is generally required for in vivo studies.

Animal Model and Administration

Animal Models: Healthy, adult mice (e.g., BALB/c or C57BL/6) or rats (e.g., Sprague-Dawley) are commonly used for biodistribution studies. The choice of animal model may depend on the specific research question.

Administration: A known amount of purified ¹²⁵I-HBS is typically administered intravenously (e.g., via the tail vein). The injected volume and radioactivity (typically in microcuries, µCi, or megabecquerels, MBq) must be precisely measured for each animal.

Tissue Collection and Measurement

Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to assess the temporal changes in biodistribution.

Tissue Dissection: A comprehensive set of organs and tissues are collected, including blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and thyroid. The thyroid is particularly important to monitor for any potential deiodination of the radiolabeled compound.

Radioactivity Measurement: Each tissue sample is weighed, and the amount of radioactivity is measured using a gamma counter. Standards of the injected dose are also measured to allow for the calculation of the percentage of injected dose per gram of tissue (%ID/g).

Data Analysis

The primary endpoint of a biodistribution study is the calculation of the %ID/g for each tissue at each time point. This is calculated using the following formula:

%ID/g = (Activity in organ / Weight of organ in grams) / Total injected activity × 100%

The data is then typically presented in tabular format for easy comparison across different organs and time points.

Quantitative Data Presentation

While specific data for ¹²⁵I-HBS is not available, the following tables illustrate how the biodistribution and dosimetry data should be structured for a comprehensive analysis.

Table 1: Biodistribution of ¹²⁵I-HBS in Mice (Hypothetical Data)

| Organ | 1 hour (%ID/g ± SD) | 4 hours (%ID/g ± SD) | 24 hours (%ID/g ± SD) | 48 hours (%ID/g ± SD) | 72 hours (%ID/g ± SD) |

| Blood | 15.2 ± 2.1 | 8.5 ± 1.5 | 1.2 ± 0.3 | 0.5 ± 0.1 | 0.2 ± 0.1 |

| Heart | 2.1 ± 0.4 | 1.5 ± 0.3 | 0.3 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 |

| Lungs | 5.8 ± 1.1 | 3.2 ± 0.6 | 0.8 ± 0.2 | 0.4 ± 0.1 | 0.2 ± 0.1 |

| Liver | 25.6 ± 4.5 | 30.1 ± 5.2 | 15.3 ± 2.8 | 8.7 ± 1.6 | 4.1 ± 0.8 |

| Spleen | 4.2 ± 0.8 | 6.8 ± 1.2 | 3.1 ± 0.6 | 1.5 ± 0.3 | 0.8 ± 0.2 |

| Kidneys | 10.5 ± 1.9 | 12.3 ± 2.2 | 5.6 ± 1.0 | 2.8 ± 0.5 | 1.3 ± 0.3 |

| Stomach | 1.1 ± 0.2 | 1.3 ± 0.3 | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 |

| Intestines | 3.5 ± 0.7 | 4.1 ± 0.8 | 2.0 ± 0.4 | 1.1 ± 0.2 | 0.6 ± 0.1 |

| Muscle | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |

| Bone | 1.5 ± 0.3 | 1.2 ± 0.2 | 0.4 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 |

| Thyroid | 0.5 ± 0.1 | 1.8 ± 0.4 | 3.5 ± 0.7 | 4.2 ± 0.9 | 3.8 ± 0.8 |

Table 2: Dosimetry Estimates for ¹²⁵I-HBS in a Murine Model (Hypothetical Data)

| Organ | Absorbed Dose (mGy/MBq) |

| Liver | 2.5 |

| Spleen | 0.8 |

| Kidneys | 1.5 |

| Red Marrow | 0.3 |

| Thyroid | 0.5 |

| Remainder of Body | 0.2 |

| Effective Dose (mSv/MBq) | 0.9 |

Note: These tables present hypothetical data for illustrative purposes. Actual values would need to be determined through rigorous experimental studies.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological interactions.

A Technical Guide to Preclinical Research on Iotrex (Ilixadencel) for Brain Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iotrex (ilixadencel) is an off-the-shelf, cell-based immune primer developed for the treatment of solid tumors.[1] It consists of pro-inflammatory allogeneic dendritic cells (DCs) designed to be administered intratumorally.[2][3] The proposed mechanism of action involves the release of high amounts of pro-inflammatory chemokines and cytokines, which recruit and activate the patient's own immune cells, including Natural Killer (NK) cells and DCs, within the tumor microenvironment.[2][3] This process is intended to induce a localized inflammatory response, leading to the killing of adjacent tumor cells and the subsequent uptake of tumor-associated antigens by the recruited DCs.[3] These activated DCs then prime a systemic, tumor-specific CD8+ T cell response.[2][3] While clinical development has focused on indications such as renal cell carcinoma and gastrointestinal stromal tumors, the underlying mechanism holds therapeutic potential for immunologically "cold" tumors like glioblastoma (GBM).[1][4] This document synthesizes the available preclinical data and methodologies relevant to the application of this compound in brain cancer models, providing a technical foundation for further research and development.

Proposed Mechanism of Action in the Brain Tumor Microenvironment

The therapeutic strategy for this compound is to transform the immunosuppressive tumor microenvironment (TME) of brain cancers like GBM into an immunologically active one. Upon intratumoral injection, this compound's allogeneic DCs are hypothesized to initiate a cascade of immune events:

-

Cytokine and Chemokine Release: this compound DCs release Th1-associated chemokines (e.g., CCL4, CCL5, CXCL10) and pro-inflammatory cytokines (e.g., TNF-α, IL-1β).[3]

-

Immune Cell Recruitment: These signals attract endogenous host immune cells, particularly NK cells and naive DCs, into the tumor site.[3]

-

Tumor Cell Lysis and Antigen Release: The interaction between recruited NK cells and this compound DCs leads to NK cell activation. Activated NK cells then kill nearby tumor cells, causing the release of a broad array of tumor-associated antigens (TAAs), including neoantigens.[3]

-

Antigen Presentation and T-Cell Priming: Recruited host DCs engulf these TAAs. The inflammatory milieu created by this compound and activated NK cells (e.g., IFN-γ production) promotes the maturation of these host DCs and enhances their ability to cross-present antigens to naive T cells in the draining lymph nodes.[3][4]

-

Systemic Anti-Tumor Response: This process culminates in the generation of a systemic, durable anti-tumor response mediated by cytotoxic CD8+ T cells that can target and eliminate residual tumor cells.[4]

Preclinical Data for Brain Cancer Models

While specific preclinical studies of this compound in brain cancer are not extensively published, we can extrapolate from its known mechanism and data in other solid tumors, and consider appropriate models for future investigation.[4] The primary endpoints in preclinical brain tumor studies typically involve overall survival, tumor growth inhibition, and immunological changes within the TME.

In Vivo Efficacy in Syngeneic Glioblastoma Models

Immunocompetent mouse models are essential for evaluating immunotherapies.[5][6] The GL261 murine glioma cell line, intracranially implanted in C57BL/6 mice, is a commonly used and appropriate model.[5] The following tables represent hypothetical but expected outcomes based on this compound's mechanism of action.

Table 1: Survival Analysis in an Orthotopic GL261 Mouse Model

| Treatment Group | N | Median Survival (Days) | % Increase in Median Survival | Long-Term Survivors (>90 days) |

|---|---|---|---|---|

| Vehicle Control | 10 | 21 | - | 0/10 (0%) |

| This compound (1x10^6 cells) | 10 | 35 | 66.7% | 3/10 (30%) |

| Anti-PD-1 | 10 | 28 | 33.3% | 1/10 (10%) |

| this compound + Anti-PD-1 | 10 | 52 | 147.6% | 6/10 (60%) |

Table 2: Tumor Immune Infiltrate Analysis (Day 25 Post-Implantation)

| Treatment Group | CD3+ T-Cells / mm² (Mean ± SD) | CD8+/CD3+ Ratio (Mean ± SD) | FoxP3+ Treg / mm² (Mean ± SD) |

|---|---|---|---|

| Vehicle Control | 45 ± 12 | 0.3 ± 0.08 | 25 ± 7 |

| This compound | 152 ± 35 | 0.9 ± 0.15 | 18 ± 5 |

| this compound + Anti-PD-1 | 210 ± 48 | 1.4 ± 0.22 | 10 ± 4 |

Detailed Experimental Protocols

Reproducibility and standardization are critical in preclinical research. The following protocols outline standard methodologies for evaluating a therapy like this compound in a glioma model.

Orthotopic Glioblastoma Mouse Model

-

Cell Line: GL261 murine glioma cells are cultured in standard DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[5]

-

Animal Strain: 8-10 week old female C57BL/6 mice are used, as they are syngeneic to the GL261 cell line.

-

Intracranial Implantation:

-

Mice are anesthetized using isoflurane.

-

The head is fixed in a stereotactic frame. A small burr hole is drilled 2mm lateral and 1mm anterior to the bregma.

-

A Hamilton syringe is used to inject 5 x 10^4 GL261 cells in 2µL of PBS at a depth of 3mm over 2 minutes.

-

The needle is left in place for 5 minutes post-injection to prevent reflux. The burr hole is sealed with bone wax and the incision is sutured.

-

-

Tumor Growth Monitoring: Tumor growth can be monitored via bioluminescence imaging (if cells are luciferase-tagged) or by observing clinical signs (e.g., weight loss, neurological symptoms).

Treatment Protocol

-

Treatment Initiation: Treatment begins 10 days post-tumor implantation, once tumors are established.

-

This compound Administration:

-

Mice are anesthetized and placed in the stereotactic frame using the same coordinates as for implantation.

-

A single intratumoral injection of 1 x 10^6 this compound cells (or vehicle) in 5µL of saline is administered slowly over 5 minutes.

-

-

Checkpoint Inhibitor Administration:

-

For combination studies, an anti-mouse PD-1 antibody (e.g., clone RMP1-14) is administered intraperitoneally at a dose of 200µg per mouse on days 10, 13, and 16 post-tumor implantation.

-

-

Endpoint: Mice are monitored daily. The primary endpoint is survival, with euthanasia performed when mice exhibit >20% weight loss or severe neurological deficits.

Immunohistochemistry (IHC) for Immune Infiltrate Analysis

-

Tissue Collection: At a pre-determined time point (or at ethical endpoint), mice are euthanized and brains are perfused with PBS followed by 4% paraformaldehyde (PFA).

-

Processing: Brains are post-fixed in PFA, cryoprotected in sucrose, and embedded in OCT compound for frozen sectioning.

-

Staining:

-

Cryosections (10µm thick) are subjected to antigen retrieval.

-

Sections are blocked and then incubated with primary antibodies (e.g., anti-CD3, anti-CD8, anti-FoxP3) overnight.

-

A corresponding secondary antibody is applied, followed by a detection reagent (e.g., DAB).

-

Slides are counterstained with hematoxylin.

-

-

Quantification: Stained slides are digitized using a slide scanner. Positive cells are quantified within the tumor area using image analysis software (e.g., QuPath) and expressed as cells per mm².

Conclusion and Future Directions

The mechanism of action of this compound, centered on converting a "cold" tumor into a "hot" one by recruiting and activating endogenous immune cells, presents a compelling rationale for its investigation in brain cancers like glioblastoma.[2][3] Preclinical studies should focus on robust, immunocompetent orthotopic models to validate this hypothesis.[5] Key areas for future investigation include:

-

Combination Therapies: Evaluating the synergy of this compound with checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) is a high priority, as this compound may increase the infiltration of T-cells that these agents can then activate.

-

Radiation Therapy Synergy: Investigating the combination of this compound with standard-of-care radiation, which is known to have immunomodulatory effects and could enhance antigen release for DC uptake.[7][8]

-

Biomarker Analysis: Detailed analysis of the TME post-treatment using single-cell RNA sequencing or multiplex immunofluorescence to understand the specific cellular and molecular changes induced by this compound.

-

Safety and Biodistribution: Although administered locally, confirming the safety profile and assessing any systemic effects in preclinical brain tumor models is crucial.

Successful preclinical validation in these areas would provide a strong foundation for the clinical translation of this compound as a novel immunotherapeutic strategy for patients with brain cancer.

References

- 1. targetedonc.com [targetedonc.com]

- 2. Ilixadencel - an Allogeneic Cell-Based Anticancer Immune Primer for Intratumoral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ilixadencel, a Cell-based Immune Primer, plus Sunitinib Versus Sunitinib Alone in Metastatic Renal Cell Carcinoma: A Randomized Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pre-clinical models for evaluating glioma targeted immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical pediatric brain tumor models for immunotherapy: Hurdles and a way forward - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radiotherapy in Preclinical Models of Brain Metastases: A Review and Recommendations for Future Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intratumoral radiation dose heterogeneity augments antitumor immunity in mice and primes responses to checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

Iotrex in Brachytherapy for Malignant Gliomas: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Iotrex's role in the brachytherapy of malignant gliomas. This compound, a liquid formulation of sodium 3-[¹²⁵I]iodo-4-hydroxybenzenesulfonate, is utilized in conjunction with the GliaSite® Radiation Therapy System (RTS), a balloon catheter device, for the localized treatment of these aggressive brain tumors. This document synthesizes preclinical mechanistic data, clinical trial outcomes, and detailed experimental protocols to offer a comprehensive resource for the scientific community.

Introduction to this compound and GliaSite® Brachytherapy

Brachytherapy, a form of radiotherapy where a radiation source is placed directly inside or next to the area requiring treatment, offers the advantage of delivering a high dose of radiation to the tumor while minimizing exposure to surrounding healthy tissue.[1][2] For malignant gliomas, particularly recurrent glioblastoma multiforme (GBM), local recurrence at the resection margin is a major challenge. The GliaSite® RTS was developed to address this by delivering targeted radiation to the tissue surrounding the surgical cavity immediately following tumor removal.[3]

The system involves the surgical placement of an inflatable balloon catheter into the tumor resection cavity.[3] Following a recovery period of one to three weeks, the balloon is filled with this compound, the liquid ¹²⁵I radiation source.[4] The prescribed radiation dose is typically delivered over three to six days, after which the catheter and this compound are removed.[4]

Quantitative Data Summary

The clinical efficacy of this compound with the GliaSite® system has been evaluated in several studies for both recurrent and newly diagnosed malignant gliomas and brain metastases. The following tables summarize the key quantitative data from these clinical investigations.

Table 1: Treatment Parameters for this compound Brachytherapy in Malignant Gliomas

| Parameter | Value | Reference |

| Radiation Source | This compound (sodium 3-[¹²⁵I]iodo-4-hydroxybenzenesulfonate) | [4] |

| Delivery System | GliaSite® Radiation Therapy System (Balloon Catheter) | [3] |

| Prescribed Dose | 40 - 60 Gy | [4] |

| Dose Rate | Median of 52.3 cGy/hr | [5] |

| Treatment Duration | 3 - 6 days | [4] |

| Target Volume | 0.5 - 1.0 cm depth from the balloon surface | [4] |

Table 2: Patient Demographics and Tumor Characteristics from a Multi-Institutional Retrospective Analysis of Recurrent Malignant Gliomas

| Characteristic | Value | Reference |

| Number of Patients | 95 | [5] |

| Median Age | 51 years | [5] |

| Tumor Histology | Grade 3 or 4 gliomas | [5] |

| Median Karnofsky Performance Status (KPS) | 80 | [5] |

Table 3: Survival Outcomes in Patients with Recurrent Malignant Gliomas Treated with this compound Brachytherapy

| Outcome | Glioblastoma Multiforme (GBM) | Non-GBM Malignant Gliomas | All Patients | Reference |

| Median Survival (from GliaSite placement) | 35.9 weeks | 43.6 weeks | 36.3 weeks | [5] |

| 1-Year Survival Rate | - | - | 31.1% | [5] |

Table 4: Outcomes in Patients with Newly Diagnosed, Resected Single Brain Metastases Treated with this compound Brachytherapy

| Outcome | Value | Reference |

| Local Control Rate (MRI-determined) | 82% - 87% | [6] |

| Median Patient Survival | 40 weeks | [6] |

| Median Duration of Functional Independence | 40 weeks | [6] |

Table 5: Adverse Events Associated with this compound Brachytherapy

| Adverse Event | Incidence/Details | Reference |

| Radiation Necrosis (pathologically documented) | 3 cases in a study of 95 patients | [5] |

| Radiation Necrosis (in brain metastasis trial) | 9 of 13 re-operations showed radiation necrosis without tumor | [6] |

| Meningitis (bacterial, chemical, aseptic) | 3 patients in a feasibility study of 21 patients | |

| Wound Infection | 1 patient in a feasibility study of 21 patients | |

| Pseudomeningocele | 1 patient in a feasibility study of 21 patients |

Mechanism of Action of ¹²⁵I Brachytherapy in Glioma

Preclinical studies using ¹²⁵I sources in glioma models have elucidated several key mechanisms through which this form of brachytherapy exerts its anti-tumor effects. The continuous low-dose-rate radiation from ¹²⁵I induces a complex cellular response in glioma cells.

Induction of Apoptosis via the Intrinsic Mitochondrial Pathway

¹²⁵I brachytherapy has been shown to activate the intrinsic mitochondrial pathway of apoptosis in rat glioma cells.[1] This is characterized by an increase in the production of reactive oxygen species (ROS) and hydrogen peroxide (H₂O₂), leading to a decrease in the mitochondrial membrane potential (ΔΨm).[1] This disruption of mitochondrial integrity ultimately triggers the apoptotic cascade.

Anti-Angiogenic Effects

A significant reduction in the expression of CD31, an endothelial cell marker, has been observed in glioma models treated with ¹²⁵I brachytherapy.[1] This suggests that the radiation inhibits angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and survival.

Inhibition of Glioma Cell Invasion

Treatment with ¹²⁵I seeds in a rat glioma model resulted in better-defined tumor margins and a reduction in the invasion of glioma cells into surrounding brain tissue.[1] This anti-invasive effect is associated with the decreased expression of matrix metalloproteinases MMP-2 and MMP-9, enzymes that are critical for the degradation of the extracellular matrix and facilitation of cell migration.[1]

Modulation of Cell Signaling Pathways

While not specific to this compound, studies on the effects of ionizing radiation on glioma cells have identified key signaling pathways that are likely modulated by ¹²⁵I brachytherapy:

-

BK Channel/CaMKII Axis: Ionizing radiation can stimulate the activity of Ca²⁺-activated BK K⁺ channels in glioblastoma cells. This leads to the activation of Ca²⁺/calmodulin-dependent kinase II (CaMKII), which in turn promotes glioblastoma cell migration.[2]

-

Notch Signaling: Conventional photon radiotherapy often upregulates Notch signaling in glioma cells, which is associated with the maintenance of glioma stem cells and therapy resistance.[7] The continuous low-dose-rate radiation from ¹²⁵I may have a distinct effect on this pathway, potentially influencing the stem cell-like population within the tumor.

Experimental Protocols

This section provides detailed methodologies for the key preclinical experiments used to investigate the efficacy and mechanism of action of ¹²⁵I brachytherapy in malignant gliomas.

Rat Intracranial C6 Glioma Model

This protocol describes the establishment of an intracranial glioma model in rats using C6 glioma cells, a commonly used cell line in neuro-oncology research.[2][6][8][9][10]

Materials:

-

C6 rat glioma cells[8]

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Agarose[2]

-

Wistar rats (male, 6-8 weeks old)

-

Pentobarbital sodium (anesthetic)[2]

-

Stereotaxic apparatus[2]

-

Microsyringe

Procedure:

-

Cell Culture: Culture C6 glioma cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. Passage the cells upon reaching 80-90% confluency.

-

Cell Preparation for Implantation: Harvest C6 cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free DMEM containing 1% agarose to a final concentration of 1 x 10⁵ cells/µL.[2] Keep the cell suspension on ice to prevent the agarose from solidifying.

-

Animal Anesthesia and Preparation: Anesthetize the rat with an intraperitoneal injection of pentobarbital sodium (60 mg/kg).[2] Shave the scalp and fix the head in a stereotaxic apparatus. Disinfect the surgical area with iodine and alcohol.

-

Surgical Procedure: Make a midline scalp incision and expose the skull. Drill a small burr hole over the right caudate nucleus at the following coordinates relative to bregma: 1.0 mm anterior, 2.0 mm lateral.[2]

-

Cell Implantation: Lower a microsyringe containing the C6 cell suspension to a depth of 4.5 mm from the dural surface. Slowly inject 10 µL of the cell suspension (1 x 10⁶ cells) over 5 minutes.[2] Leave the needle in place for an additional 5 minutes to prevent reflux, then slowly withdraw it.

-

Closure and Post-operative Care: Close the burr hole with bone wax and suture the scalp incision. Monitor the animal until it recovers from anesthesia. Provide post-operative analgesia as required.

-

Tumor Growth Monitoring: Monitor tumor growth using magnetic resonance imaging (MRI) at regular intervals (e.g., 10, 15, and 20 days post-implantation).[2]

MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[11][12]

Materials:

-

Glioma cells (e.g., C6)

-

96-well microtiter plates

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[12]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[12]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed glioma cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Include control wells with medium only for background measurement.

-

Treatment: After 24 hours of incubation to allow for cell attachment, expose the cells to the desired treatment (e.g., conditioned medium from irradiated cells, or direct irradiation).

-

MTT Addition: Following the treatment period, add 10 µL of the MTT reagent to each well and incubate for 4 hours at 37°C.[12]

-

Solubilization: After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12] Incubate overnight at 37°C in a humidified atmosphere.[12]

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control cells after subtracting the background absorbance.

Immunohistochemistry for CD31 in Brain Tissue

This protocol details the staining of the endothelial cell marker CD31 in brain tissue sections to assess angiogenesis.[5][13][14]

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) or frozen brain tissue sections on positively charged slides

-

Xylene and graded ethanol series (for FFPE sections)

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

-

Primary antibody: anti-CD31 antibody

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB (3,3'-diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration (for FFPE sections): Immerse slides in xylene to remove paraffin, followed by rehydration through a graded series of ethanol (100%, 95%, 70%) and finally distilled water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating in a steamer or water bath at 95-100°C for 20-30 minutes. Allow the slides to cool to room temperature.

-

Blocking: Wash the sections with PBS and then incubate in blocking solution for 1 hour at room temperature to block non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with the anti-CD31 primary antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.

-

Secondary Antibody and Detection: Wash the sections with PBS and incubate with the biotinylated secondary antibody for 1 hour at room temperature. After another wash, incubate with the streptavidin-HRP conjugate for 30 minutes.

-

Chromogenic Development: Wash the sections and apply the DAB substrate solution until a brown color develops. Monitor the reaction under a microscope to avoid overstaining.

-

Counterstaining and Mounting: Rinse the slides in distilled water and counterstain with hematoxylin. Dehydrate the sections through a graded ethanol series and clear in xylene. Mount the coverslips using a permanent mounting medium.

-

Analysis: Examine the stained sections under a light microscope to assess the density and morphology of blood vessels.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures the mitochondrial membrane potential using the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE).[15][16][17]

Materials:

-

Glioma cells

-

Culture medium

-

TMRE stock solution (in DMSO)

-

CCCP (carbonyl cyanide m-chlorophenyl hydrazone) - a mitochondrial membrane potential uncoupler (positive control)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture glioma cells under the desired experimental conditions.

-

TMRE Staining: Add TMRE to the cell culture medium to a final concentration of 50-200 nM and incubate for 15-30 minutes at 37°C. For the positive control, pre-treat cells with CCCP (e.g., 10 µM for 10 minutes) before adding TMRE.

-

Washing: Gently wash the cells with pre-warmed PBS or culture medium to remove excess dye.

-

Imaging or Flow Cytometry:

-

Microscopy: Image the cells immediately using a fluorescence microscope with appropriate filters for rhodamine (Excitation/Emission ~549/575 nm). Healthy cells with polarized mitochondria will exhibit bright red fluorescence, while cells with depolarized mitochondria will show reduced fluorescence.

-

Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze on a flow cytometer. The shift in fluorescence intensity will indicate changes in the mitochondrial membrane potential.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by ¹²⁵I brachytherapy in glioma cells and a typical experimental workflow for preclinical evaluation.

Caption: Signaling pathways affected by ¹²⁵I brachytherapy in glioma cells.

Caption: Preclinical workflow for this compound evaluation in glioma.

Caption: Clinical workflow for GliaSite® RTS with this compound.

Conclusion

This compound, delivered via the GliaSite® Radiation Therapy System, represents a significant approach in the management of malignant gliomas by providing targeted, localized brachytherapy to the site of tumor resection. The quantitative data from clinical trials demonstrate a modest survival benefit in patients with recurrent malignant gliomas. Preclinical evidence suggests that the therapeutic effect of the ¹²⁵I radiation is mediated through the induction of apoptosis, inhibition of angiogenesis and cell invasion, and modulation of key signaling pathways involved in glioma cell migration. The detailed experimental protocols provided in this guide offer a foundation for further research into the mechanisms of action and potential for optimization of this therapeutic strategy. This comprehensive technical overview serves as a valuable resource for researchers, scientists, and drug development professionals dedicated to advancing treatments for malignant gliomas.

References

- 1. Cell Proliferation Assay (MTT) of Glioma Cells and Fibroblasts [bio-protocol.org]

- 2. mednexus.org [mednexus.org]

- 3. cda-amc.ca [cda-amc.ca]

- 4. Intracavitary Balloon Catheter Brain Brachytherapy for Malignant Gliomas or Metastasis to the Brain [southcarolinablues.com]

- 5. sysy-histosure.com [sysy-histosure.com]

- 6. Rat brain tumor models in experimental neuro-oncology: the C6, 9L, T9, RG2, F98, BT4C, RT-2 and CNS-1 gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. blueshieldca.com [blueshieldca.com]

- 8. ebiohippo.com [ebiohippo.com]

- 9. C6 cell line: the gold standard in glioma research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. genomeme.ca [genomeme.ca]

- 14. researchgate.net [researchgate.net]

- 15. Targeting Glioblastoma via Selective Alteration of Mitochondrial Redox State - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

Cellular Response to Iotrex (Iodine-131-iobenguane) Radiation Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iotrex, the therapeutic formulation of Iodine-131-iobenguane (¹³¹I-MIBG), represents a targeted radiopharmaceutical approach for the treatment of neuroendocrine tumors, primarily neuroblastoma and pheochromocytoma/paraganglioma. Its efficacy is rooted in the specific uptake of iobenguane, a norepinephrine analog, by the norepinephrine transporter (NET) expressed on the surface of these tumor cells. The subsequent emission of beta particles from the Iodine-131 isotope induces localized DNA damage, triggering a cascade of cellular responses culminating in cell death. This technical guide provides an in-depth exploration of the core cellular and molecular mechanisms elicited by this compound radiation therapy, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Mechanism of Action

The therapeutic action of this compound is a multi-step process initiated by its selective accumulation in target tumor cells. Iobenguane's structural similarity to norepinephrine facilitates its active transport into neuroendocrine tumor cells via the norepinephrine transporter (NET).[1][2][3] Once internalized, the ¹³¹I isotope decays, emitting beta particles that deposit energy within the cell, leading to the formation of reactive oxygen species (ROS) and causing a variety of cellular lesions, with DNA double-strand breaks (DSBs) being the most cytotoxic.[2][4] This targeted delivery of radiation minimizes damage to surrounding healthy tissues that do not express high levels of NET.[1]

Cellular Uptake and Dosimetry

The therapeutic efficacy of this compound is directly dependent on its uptake and retention within tumor cells. Preclinical studies have quantified the uptake of ¹³¹I-MIBG in various neuroendocrine tumor cell lines.

Table 1: In Vitro Uptake of ¹³¹I-Iobenguane in Neuroendocrine Tumor Cells

| Cell Line | Tumor Type | Incubation Time | Uptake (fmol/10⁶ cells) | Reference |

| MPC 4/30PRR | Pheochromocytoma | 180 min | 274 | [5] |

Note: Data represents specific uptake, with non-specific uptake blocked by desipramine (DMI).

Experimental Protocol: In Vitro Cellular Uptake Assay

This protocol outlines the methodology to quantify the uptake of ¹³¹I-iobenguane in a neuroblastoma cell line, such as SK-N-BE(2c), which is known to express the norepinephrine transporter.[6][7]

Materials:

-

SK-N-BE(2c) neuroblastoma cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

¹³¹I-Iobenguane of known specific activity

-

Desipramine (for blocking specific uptake)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 0.1 M NaOH)

-

Gamma counter

Procedure:

-

Cell Seeding: Plate SK-N-BE(2c) cells in 24-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.

-

Blocking Non-Specific Uptake: For half of the wells, pre-incubate the cells with a norepinephrine transporter inhibitor like desipramine (10 µM) for 30 minutes to determine non-specific uptake.

-

¹³¹I-Iobenguane Incubation: Add ¹³¹I-iobenguane (e.g., at a final concentration of 1 µCi/mL) to all wells and incubate for various time points (e.g., 30, 60, 120, 180 minutes) at 37°C.

-

Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove unbound radioactivity.

-

Cell Lysis: Lyse the cells by adding 0.5 mL of lysis buffer to each well and incubating for 15 minutes.

-

Quantification: Transfer the lysate from each well to a gamma counter tube and measure the radioactivity.

-

Data Analysis: Calculate the specific uptake by subtracting the radioactivity in the desipramine-treated wells (non-specific uptake) from the total radioactivity in the untreated wells. Express the results as femtomoles (fmol) of ¹³¹I-iobenguane per million cells.

Workflow for determining ¹³¹I-iobenguane cellular uptake.

DNA Damage Response

The primary mechanism of ¹³¹I-iobenguane-induced cytotoxicity is through the induction of DNA double-strand breaks (DSBs).[2][4] The cellular response to this damage is a complex signaling network aimed at repairing the DNA or, if the damage is too extensive, initiating programmed cell death.

Key Signaling Pathways

Upon induction of DSBs by ¹³¹I-iobenguane, the cell activates the DNA Damage Response (DDR) pathway. Key sensor proteins, such as the MRN complex (MRE11-RAD50-NBS1), recognize the breaks and recruit and activate the apical kinase ATM (Ataxia-Telangiectasia Mutated) . Activated ATM then phosphorylates a multitude of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor p53 .

Phosphorylation of p53 stabilizes the protein, allowing it to accumulate in the nucleus and act as a transcription factor. p53 can then induce the expression of genes involved in cell cycle arrest, such as p21WAF1/CIP1 , and apoptosis, such as Bax .

In parallel, the ATR (Ataxia-Telangiectasia and Rad3-related) pathway can also be activated, particularly in response to single-stranded DNA that can arise during the processing of DSBs. ATR activates the checkpoint kinase Chk1 , which also contributes to cell cycle arrest.

Key signaling pathways in the cellular response to ¹³¹I-iobenguane.

Quantitative Analysis of DNA Damage

The extent of DNA damage can be quantified by measuring the phosphorylation of the histone variant H2AX on serine 139 (γ-H2AX), which forms foci at the sites of DSBs.

Table 2: DNA Damage Markers in Neuroblastoma Cells after ¹³¹I-Iobenguane Treatment

| Cell Line | Treatment | DNA Damage Assay | Endpoint | Result | Reference |

| SK-N-BE(2c) | ¹³¹I-MIBG + Topotecan | Comet Assay | DNA Fragmentation | Significant increase (p < 0.005) | [2] |

| MYCN-amplified | Radiation + AURKA inhibitor | γ-H2AX foci | DNA Damage | Increased | [5][8] |

Note: Quantitative data for ¹³¹I-iobenguane as a single agent is limited in the reviewed literature.

Experimental Protocol: γ-H2AX Immunofluorescence Assay

This protocol describes the detection and quantification of γ-H2AX foci in neuroblastoma cells following treatment with ¹³¹I-iobenguane.[8]

Materials:

-

Neuroblastoma cells (e.g., SK-N-BE(2c)) cultured on coverslips

-

¹³¹I-Iobenguane

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Secondary antibody: fluorescently-labeled anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat neuroblastoma cells with the desired concentration of ¹³¹I-iobenguane for a specified time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.2% Triton X-100 for 10 minutes.

-

Blocking: Block non-specific antibody binding with 5% BSA for 1 hour.

-

Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody overnight at 4°C. The following day, wash the cells and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature.

-

Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).

Cell Cycle Arrest

In response to DNA damage, cells activate cell cycle checkpoints to halt progression through the cell cycle, allowing time for DNA repair. Treatment with iobenguane has been shown to induce cell cycle arrest in neuroendocrine tumor cells.

Table 3: Cell Cycle Arrest in Neuroendocrine Tumor Cells

| Cell Line | Treatment | Time Point | Cell Cycle Phase Arrest | % of Cells in Arrested Phase | Reference |

| BON | 50 µM MIBG | 48 h | G0/G1 | Data not quantified | [No direct citation] |

Note: While the study demonstrated a dose-dependent G0/G1 arrest, specific percentages were not provided in the abstract.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the cell cycle distribution of neuroblastoma cells after ¹³¹I-iobenguane treatment.

Materials:

-

Treated and untreated neuroblastoma cells

-

PBS

-

70% ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1 x 10⁶ cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice.

-

Staining: Centrifuge the fixed cells and resuspend the pellet in PI staining solution containing RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to de-convolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis

If DNA damage is irreparable, the cell undergoes programmed cell death, or apoptosis. This is a critical mechanism for eliminating genetically unstable cells.

Key Apoptotic Players

The p53-mediated upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 are key events in initiating the intrinsic apoptotic pathway. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of executioner caspases, such as caspase-3 . Cleaved caspase-3 then orchestrates the dismantling of the cell.

Table 4: Apoptotic Response in Neuroblastoma Cells

| Cell Line | Treatment | Apoptosis-Related Finding | Reference |

| MYCN-amplified | Radiation + AURKA inhibitor | Increased apoptosis | [5][8] |

| IMR-32 | Co-culture with hepatocytes | Increased Bcl-2, Decreased Bax | [9] |

Note: Direct quantitative data on apoptosis following single-agent ¹³¹I-iobenguane treatment is limited in the reviewed literature.

Experimental Protocol: Apoptosis Assessment by Annexin V/PI Staining

This protocol describes the use of Annexin V and propidium iodide (PI) staining to quantify apoptosis and necrosis in neuroblastoma cells treated with ¹³¹I-iobenguane.

Materials:

-

Treated and untreated neuroblastoma cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Workflow for quantifying apoptosis using Annexin V/PI staining.

Conclusion

This compound radiation therapy leverages the specific cellular machinery of neuroendocrine tumors to deliver a targeted and potent cytotoxic payload. The cellular response is primarily driven by the induction of DNA double-strand breaks, which activates the ATM/p53 signaling axis, leading to cell cycle arrest and apoptosis. A thorough understanding of these molecular pathways and the ability to quantify the cellular responses are crucial for the continued development and optimization of this compound therapy, as well as for the rational design of combination therapies aimed at enhancing its efficacy. Further preclinical studies are warranted to provide more detailed quantitative data on the cellular effects of ¹³¹I-iobenguane as a monotherapy and to further elucidate the intricate signaling networks that govern the ultimate fate of the tumor cell.

References

- 1. researchgate.net [researchgate.net]

- 2. Iodine-131 Metaiodobenzylguanidine Therapy for Neuroblastoma: Reports So Far and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of 131I-MIBG in high-risk neuroblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 131I-mIBG therapy in relapsed/refractory neuroblastoma: an old bridge to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic effects of m-[131I]- and m-[125I]iodobenzylguanidine on the human neuroblastoma cell lines SK-N-SH and SK-N-LO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Accumulation of m-iodobenzylguanidine by neuroblastoma cells results from independent uptake and storage mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Meta-iodobenzylguanidine (mIBG) uptake and storage in the human neuroblastoma cell line SK-N-BE(2C) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DOT (graph description language) - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide on Iotrex (¹²⁵I) for Recurrent High-Grade Astrocytomas

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

High-grade astrocytomas, including glioblastoma, are aggressive primary brain tumors with a high rate of recurrence and poor prognosis. Standard therapies often fail to provide a durable response, creating a critical need for innovative and effective local treatment modalities. Iotrex, a liquid formulation of Iodine-125 (¹²⁵I), delivered via the GliaSite® Radiation Therapy System, represents a significant advancement in brachytherapy for the treatment of recurrent high-grade astrocytomas. This technical guide provides a comprehensive overview of the core scientific and clinical principles underlying the use of this compound, including its mechanism of action, detailed experimental protocols, and a summary of key clinical trial data. The information presented herein is intended to inform researchers, scientists, and drug development professionals about the potential of this targeted radiotherapeutic approach.

Introduction to this compound and the GliaSite® Radiation Therapy System

This compound is a sterile, aqueous solution of sodium 3-(¹²⁵I)-iodo-4-hydroxybenzenesulfonate. It is a low-energy gamma-emitting radioisotope with a half-life of 59.4 days. The GliaSite® Radiation Therapy System is a single-use, balloon catheter device designed for the temporary, intracavitary delivery of this compound to the surgical resection bed of a brain tumor.[1][2] The system consists of a silicone balloon catheter that is placed in the tumor cavity following maximal surgical debulking.[3] Post-operatively, the balloon is inflated and then filled with the this compound solution, allowing for the delivery of a continuous, low-dose-rate of radiation directly to the surrounding tissue where tumor recurrence is most likely to occur.[1]

Mechanism of Action and Radiobiology of ¹²⁵I Brachytherapy

The therapeutic effect of this compound is derived from the ionizing radiation emitted by the decay of Iodine-125. This low-dose-rate radiation induces cellular damage primarily through the generation of reactive oxygen species (ROS).[4][5] The subsequent cascade of molecular events leads to the inhibition of tumor cell growth, invasion, and the induction of apoptosis.

Key Signaling Pathways Affected by ¹²⁵I Brachytherapy

Research indicates that ¹²⁵I brachytherapy in glioma cells initiates a signaling cascade mediated by ROS.[4] This leads to the inhibition of key pathways involved in tumor progression, including the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway and its downstream effectors, Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt). The inactivation of the VEGFR2/PI3K/AKT signaling pathway contributes to the anti-proliferative, anti-migratory, and pro-apoptotic effects of the treatment.[6] Furthermore, ¹²⁵I seed irradiation has been shown to inhibit epithelial-mesenchymal transition (EMT), a process critical for tumor invasion and metastasis, through this ROS-mediated signaling pathway.[4]

Caption: Signaling pathway affected by this compound (¹²⁵I) in astrocytoma cells.

Quantitative Data from Clinical Studies

Multiple clinical studies have evaluated the safety and efficacy of this compound delivered via the GliaSite® system for recurrent high-grade astrocytomas. The following tables summarize the key quantitative data from these trials.

Table 1: Patient Demographics and Treatment Parameters

| Study | Number of Patients | Median Age (years) | Histology (GBM/AA) | Prior Treatment | Median Dose (Gy) | Median Dose Rate (cGy/hr) |

| Gabayan et al. | 95 | 51 | 74 / 21 | Resection + EBRT | 60 | 52.3 |

| Tatter et al. (Safety/Feasibility) | 21 | Not Specified | High-Grade Astrocytoma | Resection + EBRT | 40-60 | Not Specified |

| Welsh et al. (Pilot Study) | 20 | 59 | Glioblastoma | Resection | 50 (boost) | Not Specified |

GBM: Glioblastoma Multiforme; AA: Anaplastic Astrocytoma; EBRT: External Beam Radiation Therapy

Table 2: Survival Outcomes

| Study | Median Survival from GliaSite Placement (weeks) | 1-Year Survival Rate (%) |

| Gabayan et al. | 36.3 (all patients) 35.9 (GBM) 43.6 (non-GBM) | 31.1 |

| Tatter et al. (Safety/Feasibility) | 55.2 (12.7 months) | Not Reported |

| Welsh et al. (Pilot Study) | 49.6 (11.4 months) | Not Reported |

Table 3: Complications and Adverse Events

| Study | Radiation Necrosis | Meningitis | Wound Infection/Pseudomeningocele |

| Gabayan et al. | 3 cases (pathologically documented) | Not Reported | Not Reported |

| Tatter et al. (Safety/Feasibility) | 0 (symptomatic) | 3 cases (1 bacterial, 1 chemical, 1 aseptic) | 1 wound infection, 1 pseudomeningocele |

| Welsh et al. (Pilot Study) | RTOG Grade 3 CNS toxicity in 3 patients (14%) | Not Reported | Not Reported |

Experimental Protocols

The successful implementation of this compound therapy using the GliaSite® system requires a meticulous and multi-step protocol, from patient selection to post-treatment follow-up.

Patient Selection Criteria

-

Inclusion Criteria:

-

Histologically confirmed recurrent high-grade glioma (WHO Grade 3 or 4).

-

Prior treatment with surgical resection and external beam radiation therapy.

-

Karnofsky Performance Status (KPS) score ≥ 70.

-

Resectable tumor allowing for placement of the GliaSite® balloon.

-

Adequate organ and bone marrow function.

-

-

Exclusion Criteria:

-

Multifocal disease.

-

Evidence of distant metastasis.

-

Inability to undergo surgery.

-

Prior brachytherapy to the target lesion.

-

Surgical Implantation of the GliaSite® Catheter

-

Maximal Surgical Debulking: The recurrent tumor is maximally resected, creating a surgical cavity.

-

Catheter Placement: The deflated GliaSite® balloon catheter is placed within the resection cavity.

-

Catheter Tunneling: The catheter is tunneled subcutaneously to an exit site, typically in the parietal or occipital region.

-

Wound Closure: The surgical incision is closed in layers.

-

Post-operative Imaging: A CT or MRI scan is performed to confirm the position and conformance of the balloon within the cavity.

Caption: Experimental workflow for this compound therapy.

Radiation Delivery

-

Treatment Planning: Based on the post-operative imaging, a radiation oncologist calculates the required volume of this compound to deliver the prescribed dose (typically 40-60 Gy) to a depth of 1-2 cm from the balloon surface over a period of 3 to 7 days.[3]

-

This compound Instillation: The calculated volume of this compound is instilled into the balloon catheter through a closed system to minimize radiation exposure to healthcare personnel.

-

Inpatient Monitoring: The patient remains in the hospital in a shielded room during the radiation treatment period.

-

This compound Removal: At the completion of the prescribed treatment duration, the this compound solution is withdrawn from the balloon.

-

Catheter Removal: The GliaSite® catheter is subsequently removed, which may be done as an outpatient procedure.

Post-Treatment Follow-Up

Patients are followed with regular clinical examinations and serial MRI scans to monitor for tumor response, recurrence, and potential treatment-related complications such as radiation necrosis.

Conclusion and Future Directions

This compound, delivered via the GliaSite® Radiation Therapy System, offers a promising localized treatment option for patients with recurrent high-grade astrocytomas. The available clinical data suggests a modest survival benefit with an acceptable safety profile. The mechanism of action, involving the generation of ROS and subsequent disruption of key oncogenic signaling pathways, provides a strong rationale for its use.

Future research should focus on prospective, randomized controlled trials to definitively establish the efficacy of this compound in comparison to other salvage therapies. Furthermore, investigations into combining this compound with systemic agents, such as targeted therapies or immunotherapies, could potentially enhance its anti-tumor activity and improve patient outcomes. A deeper understanding of the molecular mechanisms of resistance to low-dose-rate radiation will also be crucial for optimizing patient selection and developing strategies to overcome treatment failure.

References

- 1. cda-amc.ca [cda-amc.ca]

- 2. blueshieldca.com [blueshieldca.com]

- 3. GliaSite brachytherapy for treatment of recurrent malignant gliomas: a retrospective multi-institutional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioactive 125I seeds inhibit cell growth and epithelial-mesenchymal transition in human glioblastoma multiforme via a ROS-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of glioblastoma growth and invasion by 125I brachytherapy in rat glioma model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioactive 125I Seed Inhibits Cell Migration and Invasion and Promotes Apoptosis by Inactivating the VEGFR2 Signaling Pathway in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the GliaSite® Radiation Therapy System

The GliaSite® Radiation Therapy System (RTS) represents a significant advancement in the localized treatment of malignant brain tumors. This intracavitary brachytherapy device is designed for use following the surgical resection of a brain tumor, delivering a high dose of radiation directly to the tumor bed, where recurrence is most likely.[1][2] This guide provides a detailed overview of the core principles, components, and clinical application of the GliaSite system, tailored for researchers, scientists, and drug development professionals.

Core Principles of Operation

The fundamental principle of the GliaSite RTS is to provide localized, high-dose radiation to the margins of a surgically created cavity while minimizing radiation exposure to surrounding healthy brain tissue.[1][3] This is achieved through the temporary implantation of a balloon catheter into the resection cavity.[1][4] Following a recovery period, the balloon is filled with a liquid radiation source, Iotrex™ (Iodine-125), which irradiates the surrounding tissue for a prescribed duration.[1][5] The entire system is then removed after the treatment course is complete.[1][6]

The GliaSite system was developed to overcome some of the limitations associated with earlier brachytherapy methods, such as the need for multiple surgeries and higher rates of complications.[1][2] Key advantages of this approach include the delivery of a uniform and conformal radiation dose to the target area and continuous exposure of residual tumor cells to radiation during their most sensitive phases.[2][7]

System Components and Specifications

The GliaSite RTS is comprised of three main components: an infusion port, a catheter, and a dual-layer silicone balloon.[4]

-

Infusion Port: Composed of titanium, polysulfone, and silicone, the infusion port provides a subcutaneous access point for inflating the balloon with the radioactive solution and for its subsequent removal.[4][5]

-

Catheter: A bilumen tubing made of radiopaque silicone connects the infusion port to the balloon.[4] This design allows for both the delivery and retrieval of the liquid radiation source.

-

Silicone Balloon: The system features a dual-balloon configuration. The inner balloon serves as the primary reservoir for the radioactive liquid, while the outer balloon acts as a safety measure in the event of inner balloon failure.[4] The balloon is available in various sizes to accommodate different resection cavity volumes.[8][9] To aid in visualization on medical imaging, two radiopaque bands made of tungsten-loaded ink are located at the proximal and distal ends of the inner balloon.[4]

Table 1: GliaSite® Balloon Catheter Specifications

| Feature | Description |

| Available Diameters | 2 cm, 3 cm, 4 cm[8][9] |

| Fill Volumes | 5 ml, 15 ml, 35 ml[8] |

| Material | Silicone[4] |

| Configuration | Dual-layer balloon[4] |

| Visualization | Radiopaque bands (tungsten-loaded ink)[4] |

The this compound™ Liquid Brachytherapy Solution

The radiation source for the GliaSite system is this compound™, an aqueous solution of sodium 3-(¹²⁵I)iodo-4-hydroxybenzenesulfonate.[5][6][10] Iodine-125 (¹²⁵I) is the radioactive isotope that delivers the therapeutic radiation.

Table 2: this compound™ (¹²⁵I) Solution Characteristics

| Parameter | Value |

| Radionuclide | Iodine-125 (¹²⁵I)[4] |

| Chemical Form | Sodium 3-(¹²⁵I)iodo-4-hydroxybenzenesulfonate[5][10] |

| Maximum Clinical Load | 16.7 GBq of ¹²⁵I[10] |

| Typical Activity Range | 2.77 to 16.6 GBq (75 to 450 mCi)[9] |

A key safety feature of this compound™ is its rapid clearance from the body in the unlikely event of a leak. Studies in rats have shown that the radioactive component is quickly and completely cleared from the brain (98% cleared by 2 hours) and the body via urinary excretion (93% at 2 hours).[10] Even in a scenario of 100% loss of the radiotherapy solution from the catheter, the radiation doses to all organs would remain below the thresholds for deterministic effects.[10]

Clinical Workflow and Experimental Protocols

The clinical application of the GliaSite RTS follows a well-defined protocol, from patient selection to device removal.

Patients with newly diagnosed or recurrent malignant brain tumors, such as high-grade gliomas or brain metastases, who are candidates for surgical resection are considered for GliaSite therapy.[4][11][12] Key inclusion criteria from clinical trials often include a Karnofsky Performance Status (KPS) of ≥70.[7]

The GliaSite balloon catheter is implanted into the resection cavity during the initial tumor removal surgery.[1][2] The infusion port is secured subcutaneously on the patient's skull.[1][8]

Post-surgery, imaging techniques such as CT or MRI are used to verify the integrity and positioning of the device.[4] The balloon is inflated with a contrast agent to ensure it conforms to the walls of the resection cavity.[4]

Approximately one to three weeks after surgery, the patient returns for the radiation treatment phase.[5][13] The this compound™ solution is afterloaded into the balloon catheter through the subcutaneous port.[5][8] The treatment duration typically ranges from 3 to 7 days, during which the prescribed radiation dose is delivered.[1][5][13]

Table 3: GliaSite® Radiation Therapy Parameters

| Parameter | Value |

| Prescribed Dose | 40 - 60 Gy[4][5][13] |

| Prescription Depth | 0.5 - 1.0 cm from the balloon surface[4][5][13] |

| Treatment Duration | 3 - 7 days[1][5][13] |

| Dose Rate | 40 - 60 cGy/hr[5][14] |

Once the prescribed radiation dose has been delivered, the this compound™ solution is withdrawn, and the balloon catheter is removed.[1][6] Patients are then monitored with serial MRI scans and clinical examinations to assess tumor control, side effects, and overall survival.[11][12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the GliaSite treatment process and the relationship between the system's components.

Caption: GliaSite Treatment Workflow

Caption: GliaSite System Components

Clinical Data Summary

Clinical studies have evaluated the efficacy and safety of the GliaSite RTS for both recurrent high-grade gliomas and newly diagnosed brain metastases.

Table 4: Summary of Key Clinical Trial Results

| Study Population | Number of Patients | Median Prescribed Dose | Key Outcomes |

| Recurrent High-Grade Gliomas [12] | 95 | 60 Gy | Median survival of 36.3 weeks from GliaSite placement. |

| Newly Diagnosed Single Brain Metastases [11] | 54 (received brachytherapy) | 60 Gy | Local control rate of 82-87%; median survival of 40 weeks. |

| Recurrent High-Grade Gliomas (Italian Study) [15] | 15 | 45 Gy | Median overall survival of 13 months after GliaSite therapy. |

It is important to note that radiation necrosis is a potential complication of this therapy, with rates varying across studies.[11][12][15]

Conclusion

The GliaSite Radiation Therapy System provides a valuable treatment modality for patients with malignant brain tumors, offering the ability to deliver a high, localized dose of radiation to the tumor bed. Its design, incorporating a dual-layer balloon and a rapidly clearing radioisotope, prioritizes both efficacy and safety. The clinical workflow is well-established, and studies have demonstrated its potential to improve local tumor control and provide a survival benefit for appropriately selected patients. For researchers and drug development professionals, understanding the principles and technical specifications of such targeted delivery systems is crucial for the future development of novel therapeutic strategies for central nervous system malignancies.

References

- 1. cda-amc.ca [cda-amc.ca]

- 2. GliaSite radiation therapy sys [database.inahta.org]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Imaging Appearance of a New Radiation Therapy Delivery Device for CNS Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. blueshieldca.com [blueshieldca.com]

- 6. Brachytherapy, Intracavitary Balloon Catheter for Brain Cancer | Providers | Blue Cross NC [bluecrossnc.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. aapm.org [aapm.org]

- 9. Radiation safety considerations in GliaSite 125I brain implant procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biodistribution and dosimetry of an aqueous solution containing sodium 3-(125I)iodo-4-hydroxybenzenesulfonate (this compound) for brachytherapy of resected malignant brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Results of a phase II trial of the GliaSite radiation therapy system for the treatment of newly diagnosed, resected single brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GliaSite brachytherapy for treatment of recurrent malignant gliomas: a retrospective multi-institutional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intracavitary Balloon Catheter Brain Brachytherapy for Malignant Gliomas or Metastasis to the Brain [southcarolinablues.com]

- 14. Intracavitary Balloon Catheter Brain Brachytherapy for Malignant Gliomas or Metastasis to the Brain [accrue-health.com]

- 15. Treatment of recurrent high-grade gliomas with GliaSite brachytherapy: a prospective mono-institutional Italian experience - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of sodium 3-(125I)iodo-4-hydroxybenzenesulfonate

An in-depth technical guide on the pharmacokinetics of sodium 3-(¹²⁵I)iodo-4-hydroxybenzenesulfonate is not feasible at this time due to a lack of available scientific literature directly addressing this specific compound. Extensive searches for pharmacokinetic data, experimental protocols, and related studies for sodium 3-(¹²⁵I)iodo-4-hydroxybenzenesulfonate did not yield specific results.

The available research primarily focuses on other ¹²⁵I-labeled molecules or related chemical structures, but not the specific combination requested. This suggests that the pharmacokinetic profile of sodium 3-(¹²⁵I)iodo-4-hydroxybenzenesulfonate may not have been a subject of published research.

For the benefit of researchers, scientists, and drug development professionals, this guide will instead provide a summary of pharmacokinetic information for structurally related compounds and general principles that may be relevant.

Pharmacokinetic Profiles of Related ¹²⁵I-Labeled Compounds

While direct data is unavailable for the target compound, studies on other molecules labeled with Iodine-125 offer insights into how such compounds might behave in a biological system.

One such study investigated the pharmacokinetics of an ¹²⁵I-labeled oligodeoxynucleotide, [¹²⁵I]-Oligotide. Following intravenous administration in rats, the radioactivity showed a biphasic elimination from plasma with half-lives of 9-10 minutes for the alpha phase and 9-10 hours for the beta phase. After oral administration, the terminal elimination half-life was longer, ranging from 11.45 to 12.76 hours. The primary route of excretion after intravenous administration was urine, whereas after oral administration, both urine and feces contributed almost equally. Tissue distribution studies indicated the highest levels of radioactivity in well-perfused organs.[1]

Another relevant investigation focused on ¹²⁵I-KSI-301, an anti-VEGF antibody biopolymer conjugate, in rats. After intravenous administration, the compound was primarily eliminated through the urine with minimal tissue accumulation. The main circulating component in serum was the intact conjugate, indicating its stability.[2]

Properties of Structurally Related Molecules

Sodium 4-hydroxybenzenesulfonate, a related chemical, is recognized as a key intermediate in pharmaceutical synthesis.[3][4] It is a white powder with high purity, which is crucial for its role in the manufacturing of active pharmaceutical ingredients (APIs).[3] Its chemical structure, featuring both hydroxyl and sulfonate groups, allows for a variety of chemical modifications.[3]

The synthesis of a similar molecule, 3-hydroxy-2-iodophenyl-(4-methylbenzenesulfonate), has been described, starting from resorcinol.[5] This highlights a potential synthetic route for related iodinated and sulfonated phenolic compounds.

Considerations for Drug Development

Sulfonate salts are widely used in drug development.[6] However, a significant challenge is the potential for the formation of genotoxic sulfonate esters, which is a regulatory concern.[6] This has led to recommendations for risk mitigation strategies for all marketed products that utilize a sulfonic acid counter-ion.[6] Despite these concerns, sulfonic acid salts offer several advantages in formulation and synthesis, making them a valuable option in the salt selection process for new drug candidates.[6]

Experimental Protocols

Due to the absence of specific studies on the pharmacokinetics of sodium 3-(¹²⁵I)iodo-4-hydroxybenzenesulfonate, no experimental protocols can be provided.

Visualizations

As no specific signaling pathways or experimental workflows for sodium 3-(¹²⁵I)iodo-4-hydroxybenzenesulfonate were found in the literature, it is not possible to generate the requested Graphviz diagrams.

References

- 1. Pharmacokinetics, absorption, distribution and disposition of [125I]-oligotide following intravenous or oral administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Clinical Investigations of Iotrex (Iodine-125) Brachytherapy for Malignant Brain Tumors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage clinical evaluation of Iotrex therapy, a form of brachytherapy utilizing Iodine-125 delivered via the GliaSite® Radiation Therapy System. The focus is on the treatment of recurrent malignant gliomas, summarizing key quantitative data from initial clinical trials, outlining the general experimental protocol, and illustrating the underlying radiobiological signaling pathways.

Quantitative Data Summary from Early Clinical Trials

The following tables summarize data from a pivotal multicenter safety and feasibility trial of the GliaSite RTS utilizing this compound for recurrent, resectable malignant gliomas.

Table 1: Patient Demographics and Tumor Characteristics

| Characteristic | Value |

| Number of Patients Enrolled | 21 |

| Tumor Type | Recurrent High-Grade Astrocytomas |

Table 2: Treatment Parameters

| Parameter | Description |

| Radiation Source | Aqueous solution of organically bound Iodine-125 (this compound) |

| Delivery System | GliaSite® Radiation Therapy System (inflatable balloon catheter) |

| Placement | Surgically placed in the resection cavity post-tumor debulking |

| Prescribed Dose | 40 to 60 Gy delivered to the target volume |

| Treatment Duration | This compound solution remained in the balloon for 3 to 6 days |

Table 3: Clinical Outcomes and Safety Profile

| Outcome Measure | Result |

| Median Survival (previously treated patients) | 12.7 months (95% CI: 6.9–15.3 months) |

| Device-Related Serious Adverse Events (during brachytherapy) | None reported |

| Post-Treatment Complications | Pseudomeningocele (1 patient), Wound infection (1 patient), Meningitis (3 patients: 1 bacterial, 1 chemical, 1 aseptic) |

| Symptomatic Radiation Necrosis | Not identified during 21.8 patient-years of follow-up |

Experimental Protocol: GliaSite® Brachytherapy with this compound

The following outlines the generalized protocol for the early clinical evaluation of this compound therapy for recurrent malignant gliomas. Specific protocols for initial Phase I trials are not publicly available; this represents a synthesis of described methodologies.[1][2]

1. Patient Selection:

-

Inclusion Criteria: Adult patients with recurrent, unifocal, and resectable malignant gliomas.[1][2]

-

Exclusion Criteria: Evidence of leptomeningeal or subependymal spread.

2. Surgical and Implantation Procedure:

-

Patients undergo surgical resection of the recurrent tumor.[1][2]

-

Following tumor debulking, the GliaSite® inflatable balloon catheter is placed into the resection cavity.[1][2]

-

The position and conformity of the balloon within the cavity are verified using imaging techniques.

3. Radiation Delivery:

-

Approximately one to two weeks post-implantation, the balloon is filled with the this compound (Iodine-125) solution via a subcutaneous port.[1][2]

-

The this compound solution remains in place for a duration of 3 to 6 days to deliver the prescribed radiation dose of 40-60 Gy to the tissue at highest risk for recurrence.[1][2]

4. Device Explantation and Follow-up:

-

After the treatment period, the this compound solution is withdrawn, and the GliaSite® catheter is removed.[1][2]

-

Patients are monitored for adverse events and treatment efficacy through regular clinical and imaging follow-ups.

Radiobiological Mechanism and Signaling Pathways

This compound therapy functions through the principles of low-dose-rate brachytherapy. The continuous emission of low-energy gamma rays from Iodine-125 induces cellular damage, primarily through the generation of reactive oxygen species (ROS) and subsequent DNA damage.[3] This triggers a cascade of cellular signaling events aimed at either repairing the damage or inducing cell death.

The low-dose-rate nature of the radiation allows for the reoxygenation of hypoxic tumor cells between radiation hits, potentially increasing their radiosensitivity.[4] The primary mechanism of cell killing is the induction of DNA double-strand breaks (DSBs).[3]

Below are diagrams illustrating the key signaling pathways and the experimental workflow of this compound therapy.

Caption: Proposed signaling pathway activated by this compound therapy.

Caption: Experimental workflow for GliaSite brachytherapy.

References

- 1. An inflatable balloon catheter and liquid 125I radiation source (GliaSite Radiation Therapy System) for treatment of recurrent malignant glioma: multicenter safety and feasibility trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Frontiers | Radioactive Iodine-125 in Tumor Therapy: Advances and Future Directions [frontiersin.org]

- 4. Iodine-125 brachytherapy for brain tumours - a review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Iotrex® Administration with the GliaSite® Catheter

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Iotrex® (sodium 3-(¹²⁵I)-iodo-4-hydroxybenzenesulfonate), a liquid brachytherapy source, using the GliaSite® Radiation Therapy System (RTS) for the treatment of malignant brain tumors.

Introduction

The GliaSite® RTS is a specialized device designed for intracavitary brachytherapy following the surgical resection of brain tumors.[1][2] The system utilizes a balloon catheter that is placed into the tumor resection cavity.[1] This catheter is subsequently filled with this compound®, a liquid formulation of Iodine-125 (¹²⁵I), to deliver a localized, high dose of radiation directly to the tissues where tumor recurrence is most likely.[1][2] This targeted approach aims to maximize the therapeutic dose to the tumor bed while minimizing radiation exposure to surrounding healthy brain tissue.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the this compound® administration protocol using the GliaSite® catheter.

| Parameter | Value | References |

| Radionuclide | Iodine-125 (¹²⁵I) | [1][2] |

| Prescribed Radiation Dose | 40 - 60 Gy | [4][5] |

| Dose Rate | Low-Dose-Rate (LDR) | [5] |

| Treatment Duration | 3 - 7 days | [1][2] |

| Time to this compound® Administration Post-Surgery | 1 - 3 weeks | [2][4][6] |

| GliaSite® Balloon Size | Balloon Diameter | Fill Volume |

| Small | 2 cm | 5 mL |

| Medium | 3 cm | 15 mL |

| Large | 4 cm | 35 mL |

Experimental Protocols

Patient Selection and Pre-Administration Protocol

Objective: To identify suitable candidates for GliaSite® brachytherapy with this compound®.

Materials:

-

Patient medical history and imaging studies (MRI, CT)

-

Karnofsky Performance Status (KPS) scale

Procedure:

-